Methyl 8-methoxyquinazoline-6-carboxylate

Catalog No.
S14223172
CAS No.
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-methoxyquinazoline-6-carboxylate

Product Name

Methyl 8-methoxyquinazoline-6-carboxylate

IUPAC Name

methyl 8-methoxyquinazoline-6-carboxylate

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3

InChI Key

IJUREEVNHGQUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)OC

Methyl 8-methoxyquinazoline-6-carboxylate is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes a methoxy group and a carboxylate moiety. Its molecular formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3}, and it has a molecular weight of approximately 218.21 g/mol. The compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Methyl 8-methoxyquinazoline-6-carboxylate can undergo various chemical transformations, including:

  • Oxidation: This process can convert the compound into more reactive forms, potentially leading to derivatives with enhanced biological activity.
  • Reduction: Utilizing reducing agents like lithium aluminum hydride can yield reduced derivatives that may possess different pharmacological properties.
  • Substitution Reactions: The methoxy and carboxylate groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions can be tailored to synthesize specific derivatives that may enhance the compound's efficacy or selectivity in biological applications.

Research indicates that methyl 8-methoxyquinazoline-6-carboxylate exhibits a range of biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly against certain types of tumors. This activity is likely mediated through interactions with specific molecular targets involved in cell growth and survival pathways.

The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available quinazoline derivatives.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Carboxylation: The carboxylate group is introduced via carboxylic acid derivatives or through direct carboxylation reactions.

These methods can be optimized for yield and purity, making them suitable for both laboratory-scale and industrial applications.

Methyl 8-methoxyquinazoline-6-carboxylate has several promising applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as a versatile building block for synthesizing more complex quinazoline derivatives used in various research fields.

Interaction studies involving methyl 8-methoxyquinazoline-6-carboxylate focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate the mechanism of action at the molecular level, providing insights into how the compound exerts its biological effects. For instance, investigations into its interaction with DNA gyrase have highlighted its potential as an antibacterial agent against resistant strains.

Methyl 8-methoxyquinazoline-6-carboxylate is part of a broader class of quinazoline derivatives. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Methyl 2-amino-8-methoxyquinazoline-5-carboxylateExhibits strong anticancer properties; used in targeted therapies.
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylateKnown for its antimicrobial activity; utilized in drug design.
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylateDemonstrates potent inhibition against specific cancer cell lines.

The uniqueness of methyl 8-methoxyquinazoline-6-carboxylate lies in its specific structural features that influence its biological activity and potential therapeutic applications. Its methoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability compared to other quinazoline derivatives.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

218.06914219 g/mol

Monoisotopic Mass

218.06914219 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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